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molecular formula C14H20Br2F3NO2Si B8602872 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine

3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B8602872
M. Wt: 479.20 g/mol
InChI Key: JTBOFGFJCCQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

To a solution of the compound from Step D above (880 mg, 2.41 mmol) in tetrahydrofuran (3 mL) was added sodium hydride (60 weight % dispersion in oil; 107 mg, 2.65 mmol). After 30 min at room temperature, a solution of tert-butyl(dimethyl)silyl chloride (434 mg, 2.89 mmol) was added and the reaction was then stirred for an additional 1 h. The solvent was evaporated and residue was purified by flash chromatography (silica gel; 20% ethyl acetate/hexanes as eluant) to yield the title compound. 1H NMR (400 MHz, CDCl3) δ 5.03 (s, 2H), 4.05 (s, 3H), 0.95 (s, 9H), 0.19 (s, 6H). LC/MS: 480 (M+H+2).
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:15][CH3:16])=[N:4][C:5]([C:11]([F:14])([F:13])[F:12])=[C:6]([Br:10])[C:7]=1[CH2:8][OH:9].[H-].[Na+].[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]>O1CCCC1>[Si:19]([O:9][CH2:8][C:7]1[C:6]([Br:10])=[C:5]([C:11]([F:14])([F:13])[F:12])[N:4]=[C:3]([O:15][CH3:16])[C:2]=1[Br:1])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=C(C1CO)Br)C(F)(F)F)OC
Name
Quantity
107 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
434 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was then stirred for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue was purified by flash chromatography (silica gel; 20% ethyl acetate/hexanes as eluant)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=C(C(=NC(=C1Br)C(F)(F)F)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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